![molecular formula C14H14FN7 B5517823 1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)
1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazole and tetrazole compounds involves various strategies including condensation reactions, cyclization, and fluorination techniques. These methods often utilize starting materials like azides, nitriles, and appropriate halides or sulfonates to introduce specific substituents, such as the fluorophenyl group or the cyclopropyl moiety, into the molecular framework. The synthesis process is carefully designed to achieve the desired structural specificity and functional group incorporation, leveraging reactions like the [2+3] dipolar cycloaddition for tetrazole formation (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Scientific Research Applications
Structural and Molecular Analyses
- Structural Characterization : Gülsüm Gündoğdu et al. (2017) conducted a study to determine the crystal structures of compounds similar to the subject compound using synchrotron X-ray powder diffraction. These compounds were synthesized as cytotoxic agents and characterized by various spectral and analytical methods. The study revealed detailed structural information, contributing to a deeper understanding of such compounds in scientific research (Gündoğdu et al., 2017).
Cyclization Mechanisms and Pathways
- Cyclization Studies : D. Kimball et al. (2002) explored the cyclization of compounds structurally related to the target compound, highlighting mechanisms like carbene pathways and their interaction under various conditions. This research contributes to the understanding of chemical reactions and potential applications in synthetic chemistry (Kimball et al., 2002).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Evaluation : A. Rajasekaran et al. (2006) synthesized and evaluated compounds including 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles for their in vitro antibacterial and antifungal activities. These compounds showed moderate activity against certain bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Rajasekaran et al., 2006).
Anti-Inflammatory and Molecular Docking Studies
- Anti-Inflammatory Properties : K. Sureshkumar et al. (2017) synthesized a novel compound structurally related to the target compound and investigated its anti-inflammatory properties through in vitro and in silico studies. Such research is vital for discovering new drugs with anti-inflammatory potential (Sureshkumar et al., 2017).
Synthesis of Fluoroalkylated Triazoles
- Fluoroalkylation in Triazoles : W. Peng and Shizheng Zhu (2003) focused on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, which are structurally similar to the target compound. This research contributes to the field of organic synthesis, particularly in the development of fluoroalkylated compounds for various applications (Peng & Zhu, 2003).
properties
IUPAC Name |
1-[2-[5-cyclopropyl-2-(3-fluorophenyl)-1,2,4-triazol-3-yl]ethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7/c15-11-2-1-3-12(8-11)22-13(6-7-21-9-16-19-20-21)17-14(18-22)10-4-5-10/h1-3,8-10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCLFBPRGPHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=N2)CCN3C=NN=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)
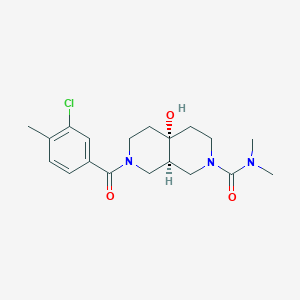
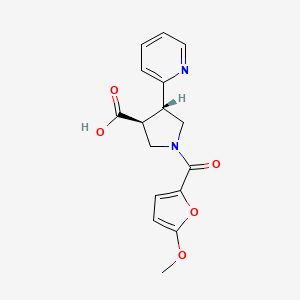
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
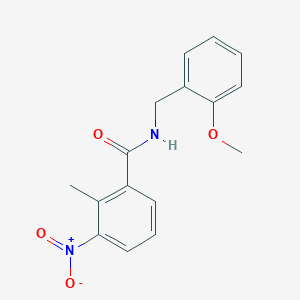
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)
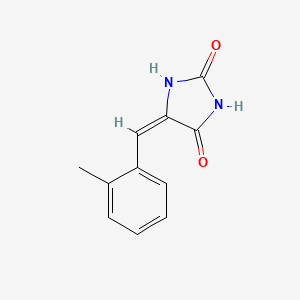
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)
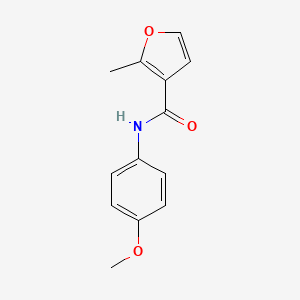


![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)
![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)